Lipophilicity and Molecular Properties Compared to Unsubstituted Phenylpiperazine
The compound possesses a predicted LogP (XLogP3-AA) of 2.7, which is significantly higher than that of the unsubstituted phenylpiperazine analog (1-benzylpiperazine, predicted XLogP3-AA ≈ 1.5) [1][2]. This difference stems from the lipophilic 2-methylnaphthalene substituent replacing the phenyl ring, which increases the compound's lipophilicity and may enhance its ability to cross biological membranes [1]. While this is a computed property, the difference of +1.2 LogP units is substantial and would be expected to impact distribution and CNS penetration in a biological system.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.7 (XLogP3-AA) |
| Comparator Or Baseline | 1-benzylpiperazine, predicted XLogP3-AA: ~1.5 |
| Quantified Difference | +1.2 LogP units |
| Conditions | Computed property using XLogP3 3.0 algorithm, PubChem [1]. |
Why This Matters
This substantial difference in lipophilicity is a key physicochemical differentiator that influences membrane permeability, potentially affecting pharmacokinetic properties and in vivo distribution, which is a critical factor in selecting compounds for CNS-targeted research.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2063907, 1-(2-Methylnaphthalen-1-ylmethyl)piperazine. Retrieved April 14, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 75996, 1-Benzylpiperazine. Retrieved April 14, 2026. View Source
